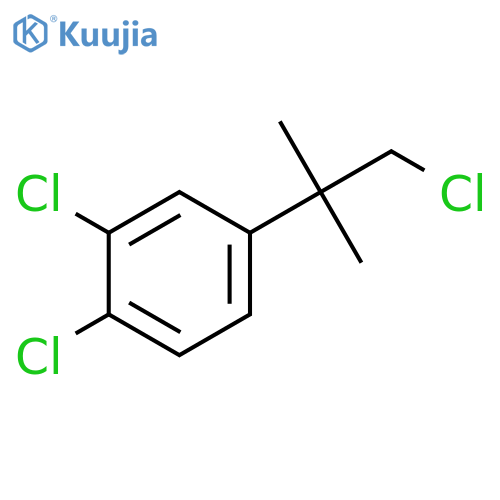Cas no 80854-19-9 (1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene)

80854-19-9 structure
商品名:1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene
CAS番号:80854-19-9
MF:C10H11Cl3
メガワット:237.553340196609
CID:4196449
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1,2-dichloro-4-(2-chloro-1,1-dimethylethyl)-
- 1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene
-
- インチ: 1S/C10H11Cl3/c1-10(2,6-11)7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3
- InChIKey: RSOUAYDDRCAIRF-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=CC=C(C(C)(C)CCl)C=C1Cl
じっけんとくせい
- 密度みつど: 1.241±0.06 g/cm3(Predicted)
- ふってん: 279.8±25.0 °C(Predicted)
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40284117-2.5g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
| Enamine | BBV-40284117-10.0g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 10.0g |
$3687.0 | 2023-01-29 | |
| Enamine | BBV-40284117-1.0g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 1.0g |
$1117.0 | 2023-01-29 | |
| Enamine | BBV-40284117-10g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 10g |
$3687.0 | 2023-10-28 | |
| Enamine | BBV-40284117-5.0g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 5.0g |
$2933.0 | 2023-01-29 | |
| Enamine | BBV-40284117-5g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 5g |
$2933.0 | 2023-10-28 | |
| Enamine | BBV-40284117-1g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 1g |
$1117.0 | 2023-10-28 |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
80854-19-9 (1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
